
2-methoxybenzalacetone
Overview
Description
2-methoxybenzalacetone is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.2118 g/mol . . It is a member of the enone family, which are compounds containing a conjugated system of a carbonyl group and a double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxybenzalacetone can be achieved through various synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound typically involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-methoxybenzalacetone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-methoxybenzalacetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxybenzalacetone involves its interaction with specific molecular targets and pathways. The enone group is highly reactive and can form covalent bonds with nucleophiles, such as proteins and enzymes. This reactivity underlies its biological activities and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-: This compound has a similar structure but with an additional hydroxyl group on the phenyl ring.
Methyl vinyl ketone: A simpler enone with the formula CH3C(O)CH=CH2, used as an intermediate in organic synthesis.
Uniqueness
2-methoxybenzalacetone is unique due to the presence of the methoxy group on the phenyl ring, which influences its reactivity and biological properties. This structural feature distinguishes it from other enones and contributes to its specific applications in research and industry .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-methoxybenzalacetone in a laboratory setting?
- Methodological Answer : Synthesis typically involves condensation reactions between methoxy-substituted aromatic aldehydes and ketones. For example, derivatives like 2-methoxybenzamide are synthesized by reacting 2-methoxybenzoic acid with ammonia or amines using dehydrating agents (e.g., thionyl chloride) under reflux . Similar protocols can be adapted for this compound by substituting appropriate precursors. Ensure stoichiometric control and purity validation via techniques like NMR or HPLC.
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Methodological Answer : Follow Safety Data Sheet (SDS) guidelines for structurally related methoxy aromatic compounds:
- Storage : Keep containers tightly sealed in dry, well-ventilated areas to prevent moisture absorption and oxidation .
- Handling : Use nitrile gloves, chemical-resistant lab coats, and eye protection. Avoid skin contact and inhalation by working in fume hoods .
- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of waste via licensed facilities .
Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?
- Methodological Answer :
- Chromatography : HPLC or GC-MS to assess purity and detect impurities .
- Spectroscopy : NMR (¹H/¹³C) and FT-IR to confirm functional groups and structural integrity.
- Crystallography : Single-crystal X-ray diffraction (as in related benzamide derivatives) for absolute configuration determination .
Advanced Research Questions
Q. How can researchers design experiments to investigate the potential bioactivity of this compound against neurodegenerative diseases?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase or β-secretase) using fluorometric or colorimetric assays. Compare IC₅₀ values with established inhibitors .
- Cell Models : Use neuronal cell lines (e.g., SH-SY5Y) to evaluate neuroprotective effects under oxidative stress. Quantify viability via MTT assays .
- Structure-Activity Relationships (SAR) : Synthesize derivatives with varying substituents to identify critical functional groups .
Q. What strategies are recommended for resolving contradictions in reported physicochemical data for this compound across studies?
- Methodological Answer :
- Cross-Validation : Replicate measurements using multiple techniques (e.g., melting point via DSC and traditional capillary methods) .
- Reference Standards : Compare data against NIST-certified references or interlaboratory collaborations .
- Meta-Analysis : Apply statistical tools to identify outliers and systematic errors, as demonstrated in reliability frameworks for empirical contradictions .
Q. What are the critical considerations when scaling up the synthesis of this compound from milligram to gram quantities?
- Methodological Answer :
- Reaction Optimization : Use flow chemistry or catalytic systems (e.g., Lewis acids) to enhance yield and reduce side reactions .
- Purification : Transition from column chromatography to recrystallization or fractional distillation for cost-effective bulk purification.
- Safety : Implement temperature-controlled reactors and inert atmospheres to mitigate exothermic risks during scaling .
Q. How should researchers approach environmental risk assessment for this compound given the lack of ecotoxicological data?
- Methodological Answer :
- Tiered Testing : Conduct OECD guideline tests (e.g., Daphnia magna acute toxicity, algal growth inhibition) as preliminary screens .
- Degradation Studies : Use UV-Vis spectroscopy to monitor photolytic degradation under simulated environmental conditions .
- Computational Models : Predict bioaccumulation potential (log P) and persistence via QSAR tools like EPI Suite .
Q. What methodologies are most effective for analyzing structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?
- Methodological Answer :
- Computational Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases) .
- Synthetic Modifications : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to alter reactivity and solubility .
- Pharmacokinetic Profiling : Assess ADME properties (e.g., plasma stability, membrane permeability) using in vitro assays .
Q. Tables
Table 1 : Key Safety Protocols for Handling this compound (Adapted from )
Parameter | Recommendation |
---|---|
Personal Protective Equipment (PPE) | Nitrile gloves, chemical-resistant lab coat, safety goggles |
Ventilation | Fume hood with ≥0.5 m/s airflow |
Spill Management | Inert absorbents (sand, vermiculite); avoid water to prevent environmental release |
Waste Disposal | Incineration via licensed hazardous waste facilities |
Table 2 : Analytical Techniques for Characterization (Adapted from )
Technique | Application | Detection Limit |
---|---|---|
HPLC (C18 column) | Purity assessment, impurity profiling | 0.1% w/w |
¹H NMR (400 MHz, CDCl₃) | Structural confirmation of methoxy and ketone groups | 1–5 mg sample |
X-ray Crystallography | Absolute configuration determination | Single crystal (~0.1 mm³) |
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3 |
InChI Key |
BTSZEPMWUWYLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC |
Origin of Product |
United States |
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